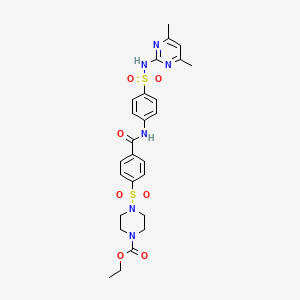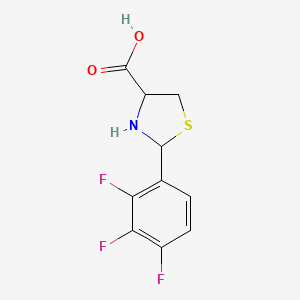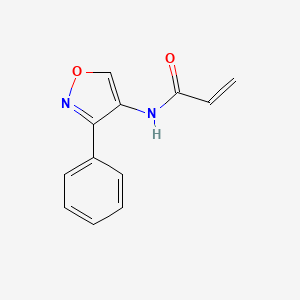![molecular formula C14H16ClN3O4S B3016425 8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-90-7](/img/structure/B3016425.png)
8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and functions. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can influence its behavior and interactions. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications
- N-Halamine-Coated Cotton : A study by Ren et al. (2009) involved synthesizing a similar N-halamine precursor and bonding it onto cotton fabrics. This resulted in fabrics with antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7, as well as the ability to oxidize chemical mustard simulant to a less toxic derivative. The chlorine loadings and surface hydrophobicities of the fabrics influenced their antimicrobial efficacies (Ren et al., 2009).
Hypoglycemic Activity
- Spiroimidazolidine-2,4-diones : Iqbal et al. (2012) synthesized spiroimidazolidine-2,4-diones, which showed significant hypoglycemic activity in male albino rats. One of the compounds reduced blood glucose levels by 60.79%, which was higher than the standard drug at the time (Iqbal et al., 2012).
Anticonvulsant Properties
- Anticonvulsant Activity : A study by Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated them for anticonvulsant and neurotoxic properties. Most compounds displayed anticonvulsant activity in the MES test, but some were found to be neurotoxic at certain doses (Obniska et al., 2006).
Muscarinic Agonists
- Spirooxazolidine-2,4-diones : Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to a muscarinic agonist. These compounds showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice. The 8-azaspiro[4.5]decane skeleton was identified as a useful template for designing muscarinic agonists (Tsukamoto et al., 1993).
ORL1 Receptor Agonists
- ORL1 Receptor Ligands : Röver et al. (2000) discovered 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. Substituted 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones exhibited high affinity and agonistic behavior for this receptor (Röver et al., 2000).
Myelostimulating Activity
- 1,3,8-Triazaspiro[4.5]decane-2,4-diones : Yu et al. (2018) reported the myelostimulating activity of 1,3,8-Triazaspiro[4.5]decane-2,4-diones in artificially induced myelodepressive syndrome. The compounds accelerated the regeneration of lymphocyte and granulocyte cell pool in bone marrow hematopoiesis (Yu et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBJBUXLGBCTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)
![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)
![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)


![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)